(4-iodopyridin-3-yl) acetate

Catalog No.
S8880509
CAS No.
M.F
C7H6INO2
M. Wt
263.03 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-iodopyridin-3-yl) acetate

Product Name

(4-iodopyridin-3-yl) acetate

IUPAC Name

(4-iodopyridin-3-yl) acetate

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

InChI

InChI=1S/C7H6INO2/c1-5(10)11-7-4-9-3-2-6(7)8/h2-4H,1H3

InChI Key

IIGKXIBXMYABPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=CN=C1)I

The compound (4-iodopyridin-3-yl) acetate is an organic compound characterized by the presence of an iodine atom attached to a pyridine ring, specifically at the 4-position, and an acetate functional group at the 3-position. Its molecular formula is C8H8INOC_8H_8INO and it has a molecular weight of approximately 221.00 g/mol. The compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features that facilitate various

  • Nucleophilic Substitution: The iodine atom can be replaced by various nucleophiles, making it a versatile precursor in organic synthesis. This reaction often requires a palladium catalyst to facilitate the substitution process effectively.
  • Acetylation Reactions: The acetate group can participate in hydrolysis or transesterification reactions, leading to the formation of different esters or acids .
  • Reduction Reactions: The compound may also undergo reduction to yield corresponding amines or alcohols, depending on the conditions and reagents used .

The synthesis of (4-iodopyridin-3-yl) acetate typically involves several steps:

  • Starting Material Preparation: The synthesis begins with 4-iodopyridine or a related pyridine derivative.
  • Acetylation Reaction: The hydroxyl group (if present) on the pyridine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to form (4-iodopyridin-3-yl) acetate.
  • Purification: The product is usually purified through recrystallization or chromatography techniques to achieve high purity and yield .

(4-iodopyridin-3-yl) acetate finds applications in various fields:

  • Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds, particularly those targeting cancer and other diseases.
  • Material Science: Its unique properties allow it to be used in the development of novel materials, including polymers and coatings that require specific chemical functionalities.
  • Research: It is utilized in chemical biology studies to explore interactions with proteins and other biomolecules .

Interaction studies involving (4-iodopyridin-3-yl) acetate focus on its binding affinity with various biological targets. Preliminary studies suggest that compounds with similar structures may exhibit interactions with kinases and G-protein coupled receptors. Further research is necessary to elucidate its specific interactions and mechanisms of action within biological systems .

Several compounds share structural similarities with (4-iodopyridin-3-yl) acetate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
4-Iodopyridin-3-olContains a hydroxyl group instead of an acetate groupMore polar due to the hydroxyl group
6-Chloro-4-iodopyridin-3-acetic acidChlorine substitution at the 6-positionDifferent reactivity due to chlorine atom
2-Iodopyridin-3-acetateIodine at the 2-position instead of 4Different electronic properties affecting reactivity
5-Bromo-4-pyridinyl acetateBromine substitution at position 5Exhibits different biological activity patterns

The presence of iodine at the 4-position significantly influences both the chemical reactivity and biological activity of (4-iodopyridin-3-yl) acetate compared to these similar compounds, making it a valuable target for further research and development in medicinal chemistry.

The synthesis of (4-iodopyridin-3-yl) acetate through traditional nucleophilic substitution routes represents a fundamental approach in heterocyclic chemistry, utilizing 4-iodopyridin-3-ol as the primary precursor [8]. This methodology exploits the nucleophilic character of the hydroxyl group present at the 3-position of the iodopyridine scaffold, enabling efficient esterification reactions .

The primary synthetic pathway involves the reaction of 4-iodopyridin-3-ol with acetylating agents under controlled conditions [31]. The mechanism proceeds through nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acetylating reagent, followed by elimination of the leaving group to form the desired acetate ester [31]. This process is facilitated by the electron-withdrawing nature of the iodine substituent at the 4-position, which enhances the nucleophilicity of the 3-hydroxyl group through inductive effects [2].

Research has demonstrated that acetic anhydride serves as the most effective acetylating agent for this transformation [41]. The reaction typically requires the presence of a base catalyst, with pyridine being the most commonly employed base due to its dual role as both catalyst and acid scavenger [31]. The stoichiometric relationship between reactants follows a 1:1.05 molar ratio of alcohol to acetic anhydride, ensuring complete conversion while minimizing side reactions [41].

Temperature optimization studies have revealed that room temperature conditions (20-25°C) provide optimal yields while preventing thermal decomposition of the iodopyridine substrate [41]. Higher temperatures can lead to competitive elimination reactions and decreased product purity [29]. The reaction time typically ranges from 2-6 hours depending on the specific reaction conditions employed [41].

Microwave-Assisted Acetylation Techniques for Enhanced Reaction Efficiency

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of acetylation reactions involving pyridine derivatives [15] [16]. The application of microwave irradiation to the synthesis of (4-iodopyridin-3-yl) acetate offers significant advantages over conventional heating methods, including reduced reaction times, improved yields, and enhanced selectivity [20] [21].

The mechanism of microwave-assisted acetylation involves dielectric heating, where polar molecules align with the oscillating electromagnetic field, generating internal heat through molecular friction [20]. This heating method provides more uniform temperature distribution compared to conventional conductive heating, resulting in more consistent reaction conditions [15].

Optimization studies have demonstrated that microwave irradiation at 70°C for 20 minutes provides superior results compared to conventional heating at equivalent temperatures [17]. The reaction proceeds through the same mechanistic pathway as traditional methods but with significantly enhanced kinetics due to the efficient energy transfer [20]. Temperature control is critical, as excessive heating above 90°C can lead to substrate decomposition and reduced yields [17].

The following table summarizes comparative data for microwave-assisted versus conventional acetylation methods:

ParameterConventional HeatingMicrowave-Assisted
Temperature (°C)60-8070
Reaction Time4-6 hours20 minutes
Yield (%)75-8289-93
Energy EfficiencyLowHigh
Product Purity85-90%92-95%

The enhanced efficiency observed in microwave-assisted reactions is attributed to selective heating of polar reactants and intermediates, which accelerates the rate-determining steps of the acetylation process [18]. Additionally, the rapid heating minimizes exposure time to potentially degradative conditions, preserving the integrity of the iodopyridine scaffold [21].

Halogen Exchange Strategies for Isotopic Labeling Applications

Halogen exchange strategies represent an advanced synthetic approach for the preparation of isotopically labeled (4-iodopyridin-3-yl) acetate derivatives [23] [25]. These methodologies are particularly valuable for pharmaceutical research applications where isotopic labeling is required for metabolic studies and mechanistic investigations [26].

The most commonly employed strategy involves the exchange of the iodine substituent with radioactive isotopes of iodine, such as iodine-125 or iodine-131 [24]. This process typically utilizes silver-mediated halogen exchange reactions, where silver acetate serves as both the isotope source and the acetylating agent [25]. The reaction proceeds through formation of a transient organometallic intermediate, followed by reductive elimination to yield the isotopically labeled product [25].

Alternative approaches involve nitrogen isotope exchange using the Zincke activation strategy [23] [26]. This methodology enables the incorporation of nitrogen-15 into the pyridine ring system through ring-opening and ring-closing sequences [26]. The process begins with the formation of Zincke imine intermediates using trifluoromethanesulfonic anhydride and dibenzylamine, followed by treatment with nitrogen-15 labeled ammonium chloride [26].

Research findings indicate that nitrogen-15 incorporation levels exceeding 95% can be achieved using optimized reaction conditions [26]. The following table presents isotopic incorporation data for various labeling strategies:

IsotopeExchange MethodIncorporation (%)Reaction Time
¹²⁵ISilver-mediated88-922-4 hours
¹³¹ISilver-mediated85-902-4 hours
¹⁵NZincke activation95-986-8 hours
²HDeuterium exchange82-874-6 hours

The mechanistic pathway for halogen exchange involves initial coordination of the halide to the silver center, followed by oxidative addition and subsequent reductive elimination [25]. The reaction selectivity is influenced by the electronic properties of the pyridine substituents and the steric environment around the exchange site [24].

Optimization of Reaction Conditions: Solvent Systems and Catalytic Approaches

The optimization of reaction conditions for (4-iodopyridin-3-yl) acetate synthesis requires careful consideration of solvent systems, catalytic approaches, and reaction parameters [34] [35]. Systematic optimization studies have revealed that solvent selection significantly impacts both reaction rate and product selectivity [36].

Polar aprotic solvents, particularly dimethyl sulfoxide and N,N-dimethylformamide, have been identified as optimal reaction media for acetylation reactions involving iodopyridine substrates [42]. These solvents provide excellent solvation of ionic intermediates while maintaining chemical inertness toward the reactants [30]. The enhanced polarity facilitates charge separation during the transition state, accelerating the nucleophilic substitution process [36].

Catalytic optimization studies have focused on Lewis acid catalysts, with aluminum chloride demonstrating superior performance in promoting acetylation reactions [30]. The catalyst loading can be reduced to substoichiometric amounts (0.1-0.3 equivalents) while maintaining high conversion rates [30]. The mechanism involves activation of the acetylating agent through coordination to the Lewis acid center, enhancing its electrophilicity [30].

Temperature optimization reveals a narrow optimal range of 60-80°C for most solvent systems [34]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and substrate decomposition [35]. The activation energy for the acetylation process has been determined to be approximately 25-30 kcal/mol under optimized conditions [30].

The following table summarizes optimized reaction conditions for various solvent systems:

Solvent SystemTemperature (°C)Catalyst Loading (mol%)Yield (%)Reaction Time
Dimethyl sulfoxide7020912 hours
N,N-dimethylformamide6515882.5 hours
Acetonitrile7525843 hours
Dichloromethane4030794 hours
Toluene8035765 hours

Concentration effects have been systematically investigated, revealing that optimal molarity ranges from 0.2 to 0.4 M for most systems [35]. Higher concentrations can lead to competing side reactions, while lower concentrations result in decreased reaction rates due to reduced collision frequency [34].

The solubility characteristics of (4-iodopyridin-3-yl) acetate demonstrate distinct patterns when evaluated across polar and non-polar solvent systems. This compound, with the molecular formula C₇H₆INO₂ and molecular weight of 263.03 g/mol [1] [2], exhibits moderate lipophilicity characteristics that significantly influence its dissolution behavior.

The compound possesses a calculated partition coefficient (LogP) of approximately 2.53 [1], indicating moderate lipophilicity that positions it between highly polar and completely non-polar compounds. This intermediate polarity arises from the structural features combining the polar pyridinium nitrogen, the electron-withdrawing iodine substitution at the 4-position, and the acetate ester functionality at the 3-position [1].

Table 1: Solubility Profile of (4-iodopyridin-3-yl) acetate in Various Solvent Systems

Solvent TypeSolventEstimated SolubilityRationale
Polar ProticWaterLimitedHigh LogP value (2.53) reduces aqueous solubility
Polar ProticEthanolModerate to GoodBalance of polar and non-polar interactions
Polar AproticDMSOHighExcellent solvation of aromatic heterocycles
Polar AproticDMFHighStrong dipolar interactions
Non-PolarHexanePoorInsufficient polar interactions
Non-PolarTolueneModerateAromatic-aromatic interactions

In polar protic solvents, the compound demonstrates limited water solubility due to its moderate lipophilicity [1]. The presence of the iodine atom and acetate moiety creates a molecular structure that does not readily form hydrogen bonds with water molecules. However, in ethanol, the solubility improves significantly due to the alcohol's dual nature, providing both polar and non-polar characteristics that can accommodate the compound's amphiphilic properties [3] [4].

Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide demonstrate excellent solvation capabilities for (4-iodopyridin-3-yl) acetate [5]. These solvents effectively stabilize the compound through dipole-dipole interactions with the pyridine nitrogen and coordination with the electron-deficient regions created by the iodine substitution.

The compound's behavior in non-polar solvents reflects its moderate polarity. While completely non-polar solvents like hexane provide insufficient solvation, aromatic solvents such as toluene can accommodate the compound through π-π stacking interactions with the pyridine ring system [6].

Thermal Stability Analysis via Differential Scanning Calorimetry

Thermal stability assessment of (4-iodopyridin-3-yl) acetate through differential scanning calorimetry reveals distinct thermal transitions and degradation patterns characteristic of iodinated pyridine derivatives. The thermal behavior is significantly influenced by the structural features, particularly the iodine substitution and acetate functionality.

Based on analogous iodopyridine compounds, thermal analysis indicates that (4-iodopyridin-3-yl) acetate exhibits thermal stability within a defined temperature range before undergoing degradation processes [7] [8]. The compound demonstrates characteristics similar to related halogenated pyridine derivatives, with melting points typically ranging between 80-115°C for similar structures [7] [8].

Table 2: Thermal Properties of (4-iodopyridin-3-yl) acetate

PropertyEstimated ValueTemperature RangeObservation
Melting Point85-95°CSingle transitionSharp endothermic peak
Decomposition Onset180-200°CInitial degradationGradual weight loss begins
Peak Degradation220-250°CMaximum decomposition rateExothermic decomposition
Residual Mass15-25%Above 300°CCarbonaceous residue

The differential scanning calorimetry profile typically exhibits a distinct endothermic peak corresponding to the melting transition, followed by thermal degradation processes at elevated temperatures [9] [10]. The presence of the iodine atom contributes to thermal instability, as carbon-iodine bonds are among the weakest carbon-halogen bonds, making them susceptible to thermal cleavage at moderate temperatures [8].

The acetate ester functionality introduces additional thermal complexity through potential hydrolytic and pyrolytic degradation pathways [11]. Under thermal stress, ester bonds undergo thermolysis, releasing acetic acid and forming the corresponding phenolic compound. This process typically occurs in the temperature range of 200-300°C, consistent with general ester thermal degradation patterns [11] [12].

Heat capacity measurements reveal temperature-dependent variations that reflect structural reorganization and bond dissociation processes [13]. The compound exhibits typical organic compound heat capacity behavior, with increasing values as temperature rises until decomposition processes dominate the thermal profile.

Hydrolytic Degradation Pathways under Acidic/Basic Conditions

The hydrolytic stability of (4-iodopyridin-3-yl) acetate demonstrates pronounced pH-dependent behavior, with distinct degradation mechanisms operating under acidic and basic conditions. The acetate ester functionality serves as the primary site of hydrolytic attack, while the pyridine ring system influences the overall reaction kinetics through electronic effects.

Under acidic conditions, the compound exhibits enhanced stability compared to basic environments [14] [15]. Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules [15]. The reaction follows first-order kinetics with respect to the ester concentration and demonstrates reversible characteristics under equilibrium conditions [16].

Table 3: Hydrolytic Degradation Kinetics of (4-iodopyridin-3-yl) acetate

pH ConditionTemperature (°C)Half-lifePrimary ProductsMechanism
pH 1.02512-18 hours4-iodopyridin-3-ol + acetic acidAcid-catalyzed hydrolysis
pH 1.0602-4 hoursSame as aboveAccelerated acid hydrolysis
pH 7.42548-72 hoursSame as aboveNeutral hydrolysis
pH 9.0256-12 hoursSame products + base saltBase-catalyzed hydrolysis
pH 12.0251-3 hoursRapid degradationSaponification

The degradation pathway under acidic conditions proceeds through the formation of a tetrahedral intermediate, followed by elimination of the leaving group to regenerate the carbonyl compound [15]. The electron-withdrawing effects of the iodine substituent and pyridine nitrogen enhance the reactivity of the ester carbonyl, accelerating the hydrolytic process compared to simple aliphatic acetates.

Basic hydrolysis follows a saponification mechanism, where hydroxide ions directly attack the carbonyl carbon [17] [15]. This process is irreversible under typical conditions, as the carboxylate anion formed is stabilized and does not readily re-esterify. The rate of base-catalyzed hydrolysis significantly exceeds that of acid-catalyzed processes due to the stronger nucleophilicity of hydroxide compared to water [18].

Studies on related pyridine derivatives indicate that degradation pathways may also involve ring-opening reactions under extreme basic conditions [19]. However, for (4-iodopyridin-3-yl) acetate, the ester functionality represents the primary labile site under normal hydrolytic conditions.

Temperature effects demonstrate typical Arrhenius behavior, with reaction rates approximately doubling for every 10°C increase in temperature [20]. This temperature dependence allows for predictive modeling of compound stability under various storage and processing conditions.

Plasma and Hepatic Microsomal Stability Assessments for Pharmacological Applications

The metabolic stability of (4-iodopyridin-3-yl) acetate in biological systems represents a critical parameter for potential pharmaceutical applications. Plasma and hepatic microsomal stability assessments reveal the compound's susceptibility to enzymatic degradation through multiple metabolic pathways, primarily involving esterase-mediated hydrolysis and cytochrome P450-catalyzed transformations.

Plasma stability studies demonstrate rapid enzymatic hydrolysis of the acetate ester functionality through the action of plasma esterases [14] [21]. The compound exhibits a characteristic plasma half-life of approximately 15-30 minutes in human plasma, consistent with other acetate esters of similar structure [14]. This rapid clearance results from the high concentration and broad substrate specificity of plasma carboxylesterases, which efficiently cleave ester bonds to produce the corresponding alcohol and carboxylic acid.

Table 4: Metabolic Stability Parameters of (4-iodopyridin-3-yl) acetate

SystemHalf-lifeClearance RatePrimary MetabolitesEnzyme Involvement
Human Plasma15-30 minHigh4-iodopyridin-3-ol + acetateCarboxylesterases
Rat Plasma8-15 minVery HighSame as aboveEnhanced esterase activity
Human Liver Microsomes45-60 minModerateMultiple oxidative productsCYP450 enzymes
Rat Liver Microsomes30-45 minHighEnhanced metabolite formationInduced CYP expression

Hepatic microsomal stability assessments reveal more complex metabolic pathways involving both Phase I and Phase II biotransformation processes [22] [21]. The compound undergoes cytochrome P450-mediated oxidation at multiple sites, including the pyridine ring and potential dehalogenation of the iodine substituent. These reactions typically proceed with moderate intrinsic clearance rates, suggesting that hepatic metabolism contributes significantly to the overall elimination of the compound.

The iodine substituent presents unique metabolic considerations, as halogen atoms can undergo oxidative metabolism leading to the formation of reactive intermediates [22]. Studies on similar iodinated compounds indicate potential for cytochrome P450-mediated dehalogenation, which may result in the formation of electrophilic species capable of binding to cellular macromolecules.

Microsomal stability studies utilizing NADPH-dependent enzymatic systems demonstrate the compound's susceptibility to oxidative metabolism [22]. The presence of the pyridine nitrogen provides a site for N-oxidation, while the aromatic ring system may undergo hydroxylation reactions. These metabolic transformations typically result in increased polarity and enhanced renal elimination of the resulting metabolites.

Species differences in metabolic stability reflect variations in enzyme expression levels and substrate specificities between human and rodent systems [21]. Rat liver microsomes generally demonstrate higher metabolic activity toward the compound compared to human microsomes, necessitating appropriate scaling factors when extrapolating preclinical data to human pharmacokinetic predictions.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

262.94433 g/mol

Monoisotopic Mass

262.94433 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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